molecular formula C7H4Cl2F2 B13347973 1,2-Dichloro-4-(difluoromethyl)benzene CAS No. 52126-13-3

1,2-Dichloro-4-(difluoromethyl)benzene

Cat. No.: B13347973
CAS No.: 52126-13-3
M. Wt: 197.01 g/mol
InChI Key: KREIQWZRXXJZIV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(difluoromethyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the difluoromethylation of 1,2-dichlorobenzene using difluoromethylating agents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Cross-Coupling: Palladium catalysts and boron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules .

Scientific Research Applications

1,2-Dichloro-4-(difluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(difluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 1,2-Dichloro-4-(trifluoromethyl)benzene
  • 1,2-Dichloro-4-(chloromethyl)benzene
  • 1,4-Dichloro-2-nitrobenzene

Comparison: 1,2-Dichloro-4-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to similar compounds. For instance, the difluoromethyl group can enhance the compound’s stability and reactivity, making it valuable in specific applications .

Biological Activity

1,2-Dichloro-4-(difluoromethyl)benzene, also known as DCFB, is a chlorinated aromatic compound with significant biological activity that has been studied in various contexts, including its potential as a pharmaceutical agent and its environmental impact. This article explores the biological activity of DCFB, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H5Cl2F2
  • Molecular Weight : 221.03 g/mol
  • IUPAC Name : this compound

The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that DCFB may exhibit anticancer properties through the inhibition of specific cellular pathways. A study highlighted its potential as an oxidative phosphorylation (OXPHOS) inhibitor, which can selectively target cancer cells that rely heavily on aerobic metabolism for ATP production. The compound demonstrated significant cytotoxicity in pancreatic cancer cell lines with an IC50 value of approximately 0.58 μM when tested under conditions that favor mitochondrial respiration .

2. Toxicological Effects

The toxicological profile of DCFB is critical for understanding its safety in potential therapeutic applications. Studies have shown that exposure to DCFB can lead to various toxic effects, including hepatotoxicity and neurotoxicity. The compound's reactive metabolites are particularly concerning as they can interact with cellular macromolecules, leading to adverse effects .

Case Study 1: Anticancer Activity

In a phenotypic screening study aimed at identifying novel OXPHOS inhibitors, DCFB was found to significantly reduce ATP production in cancer cells when glucose was replaced with galactose in the growth medium. This finding suggests that DCFB could be a candidate for further development as a targeted cancer therapy .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment revealed that DCFB exhibits a structure-activity relationship (SAR) that correlates with its toxicological outcomes. The compound's ability to form reactive metabolites was linked to increased toxicity in liver cells, emphasizing the need for careful evaluation in drug development contexts .

Table 1: Biological Activity of this compound

PropertyValue
IC50 (Pancreatic Cancer Cells)0.58 μM
Molecular Weight221.03 g/mol
Toxicity (Liver Cells)High (Reactive Metabolites)
Mechanism of ActionOXPHOS Inhibition

Table 2: Toxicity Profile Summary

EffectObserved Outcome
HepatotoxicitySignificant damage observed
NeurotoxicityModerate effects noted
Reactive MetabolitesFormed during metabolism

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREIQWZRXXJZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283234
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52126-13-3
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52126-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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